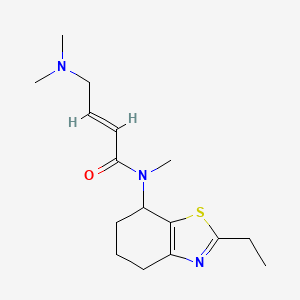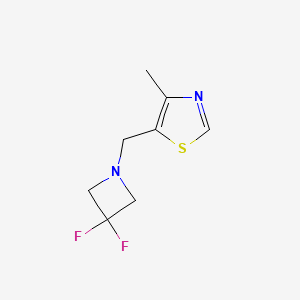![molecular formula C26H28N4O4 B2507212 2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(3-methoxybenzyl)acetamide CAS No. 941887-00-9](/img/no-structure.png)
2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(3-methoxybenzyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(3-methoxybenzyl)acetamide is a useful research compound. Its molecular formula is C26H28N4O4 and its molecular weight is 460.534. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Characterization
Research has focused on synthesizing and characterizing pyrazole-acetamide derivatives, exploring their potential applications based on their structural and chemical properties. For example, novel Co(II) and Cu(II) coordination complexes have been constructed from pyrazole-acetamide derivatives, demonstrating significant antioxidant activity. These studies highlight the potential of these compounds in developing antioxidant agents, possibly indicating similar applications for the specified acetamide derivative (Chkirate et al., 2019).
Anticancer Activity
The synthesis and in vitro cytotoxic activity of certain acetamide derivatives have been explored, with some compounds showing appreciable cancer cell growth inhibition against various cancer cell lines. This suggests a potential avenue for the development of new anticancer agents using acetamide derivatives as a foundation (Al-Sanea et al., 2020).
Antimicrobial and Antifungal Activities
Research into the antimicrobial and antifungal activities of novel thiazole derivatives, which incorporate pyrazole moieties, has shown significant potential. Some synthesized compounds exhibited considerable antibacterial and antifungal activities, suggesting that compounds with similar structural features, including the specified acetamide derivative, could be explored for antimicrobial applications (Saravanan et al., 2010).
Antioxidant Properties
Studies on compounds within the same family have shown notable antioxidant properties. For example, substituted aryl meroterpenoids from red seaweed exhibited significant antioxidant activities, which could indicate potential pharmaceutical or food industry applications for similarly structured compounds (Chakraborty et al., 2016).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-ylamine, which is then coupled with N-(3-methoxybenzyl)acetamide to form the final product.", "Starting Materials": [ "4-butoxyaniline", "ethyl acetoacetate", "4-chloro-3-nitropyrazole", "3-methoxybenzylamine", "sodium hydride", "acetic anhydride", "triethylamine", "dimethylformamide", "methanol", "dichloromethane", "diethyl ether" ], "Reaction": [ "Step 1: Synthesis of 2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-ylamine", "a. Dissolve 4-butoxyaniline (1.0 eq) in dichloromethane and add sodium hydride (1.2 eq) slowly with stirring.", "b. Add 4-chloro-3-nitropyrazole (1.1 eq) and stir the reaction mixture at room temperature for 24 hours.", "c. Filter the reaction mixture and wash the solid with diethyl ether.", "d. Dissolve the solid in methanol and add sodium hydride (1.2 eq) and ethyl acetoacetate (1.1 eq).", "e. Heat the reaction mixture at reflux for 24 hours.", "f. Cool the reaction mixture and filter the solid.", "g. Wash the solid with methanol and dry under vacuum to obtain the intermediate 2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-ylamine.", "Step 2: Synthesis of 2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(3-methoxybenzyl)acetamide", "a. Dissolve the intermediate 2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-ylamine (1.0 eq) and N-(3-methoxybenzyl)acetamide (1.1 eq) in dimethylformamide.", "b. Add acetic anhydride (1.2 eq) and triethylamine (1.2 eq) and stir the reaction mixture at room temperature for 24 hours.", "c. Pour the reaction mixture into water and extract with dichloromethane.", "d. Dry the organic layer over sodium sulfate and evaporate the solvent under reduced pressure.", "e. Purify the crude product by column chromatography to obtain the final product 2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(3-methoxybenzyl)acetamide." ] } | |
Numéro CAS |
941887-00-9 |
Formule moléculaire |
C26H28N4O4 |
Poids moléculaire |
460.534 |
Nom IUPAC |
2-[2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]-N-[(3-methoxyphenyl)methyl]acetamide |
InChI |
InChI=1S/C26H28N4O4/c1-3-4-14-34-21-10-8-20(9-11-21)23-16-24-26(32)29(12-13-30(24)28-23)18-25(31)27-17-19-6-5-7-22(15-19)33-2/h5-13,15-16H,3-4,14,17-18H2,1-2H3,(H,27,31) |
Clé InChI |
XPPJTXXMFOFQEX-UHFFFAOYSA-N |
SMILES |
CCCCOC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC(=O)NCC4=CC(=CC=C4)OC |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-(2-Cyclopropyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-5-carbonyl)-1-(3-fluorophenyl)pyrrolidin-2-one](/img/structure/B2507133.png)
![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)cyclohexanecarboxamide](/img/structure/B2507134.png)
![1,7-Dioxaspiro[4.4]nonane-2-carboxylic acid](/img/structure/B2507137.png)
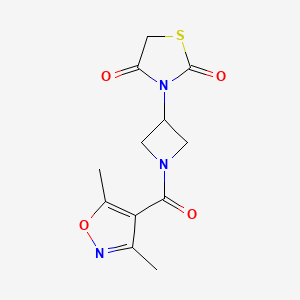
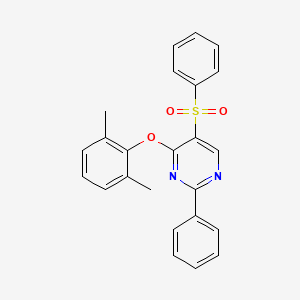
![N-[3-[2-(cyclohexen-1-yl)ethylamino]quinoxalin-2-yl]-3-methylbenzenesulfonamide](/img/structure/B2507141.png)
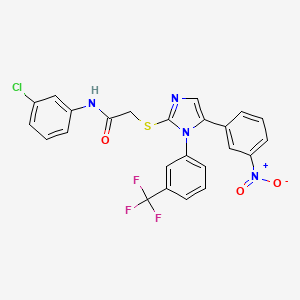

![1-[(4-Methoxybenzyl)sulfonyl]-2-phenyl-2-propanol](/img/structure/B2507145.png)
![N-(1-adamantyl)-6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B2507148.png)

